molecular formula C7H14O2 B2771019 Methyl 2,2-dimethylbutanoate CAS No. 813-67-2

Methyl 2,2-dimethylbutanoate

Cat. No.: B2771019
CAS No.: 813-67-2
M. Wt: 130.187
InChI Key: IGHXQNDUQCTKSH-UHFFFAOYSA-N
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Description

Methyl 2,2-dimethylbutanoate is an organic compound with the molecular formula C7H14O2. It is a methyl ester of 2,2-dimethylbutanoic acid. This compound is known for its use in various chemical reactions and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2,2-dimethylbutanoate can be synthesized through esterification of 2,2-dimethylbutanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the reaction to completion and then purifying the product through distillation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor and the product is continuously removed. This method enhances efficiency and yield.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products:

    Oxidation: 2,2-dimethylbutanoic acid.

    Reduction: 2,2-dimethylbutanol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl 2,2-dimethylbutanoate is utilized in several scientific research fields:

    Chemistry: It serves as a reagent in organic synthesis, particularly in the formation of complex molecules.

    Biology: It is used in studies involving ester metabolism and enzymatic reactions.

    Medicine: Research on its derivatives for potential pharmaceutical applications.

    Industry: It is employed in the manufacture of fragrances, flavors, and as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action of methyl 2,2-dimethylbutanoate involves its interaction with various molecular targets depending on the reaction it undergoes. For instance, in esterification, it acts as a nucleophile attacking the carbonyl carbon of acids. In reduction reactions, it accepts hydride ions to form alcohols. The pathways involved include nucleophilic acyl substitution and reduction mechanisms.

Comparison with Similar Compounds

    Methyl butanoate: Similar ester but without the dimethyl substitution.

    Ethyl 2,2-dimethylbutanoate: Similar structure but with an ethyl ester group instead of methyl.

    2,2-Dimethylbutanoic acid: The parent acid of the ester.

Uniqueness: Methyl 2,2-dimethylbutanoate is unique due to its branched structure, which imparts different reactivity and physical properties compared to its linear counterparts. This branching can influence its boiling point, solubility, and reactivity in various chemical reactions.

Properties

IUPAC Name

methyl 2,2-dimethylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c1-5-7(2,3)6(8)9-4/h5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGHXQNDUQCTKSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301009141
Record name Methyl 2,2-dimethylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301009141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

9008-29-1, 813-67-2
Record name Methyl 2,2-dimethylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301009141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2,2-dimethylbutanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Anhydrous diisopropylamine (11.5 g, 0.114 mol) was dissolved in anhydrous THF (50 ml) under argon atmosphere. To the mixture stirred at -20° C. was added dropwise n-butyl lithium (1.62N, 70 ml, 0.114 mol) over 30 minutes, then a solution of isobutyric acid (5.0 g, 0.057 mol) in anhydrous THF (10 ml) was added dropwise over 30 minutes, and further a solution of ethyl bromide (6.2 g, 0.057 mol) in anhydrous THF (10 ml) was also added dropwise over one hour. Aqueous hydrogen chloride (6N) was added to adjust pH to 2 near 0° C. The reaction mixture was extracted with ethyl acetate (50 ml×2). The ethyl acetate layers were washed with water (20 ml×1) and with brine (20 ml×1), dried over anhydrous sodium sulfate and concentrated. The residue was dissolved in ether (30 ml) and an excess of an ethereal solution of diazomethane was added. Distillation under an atmospheric pressure gave 2,2-dimethyl-butanoic acid methyl ester (5.3 g, 0.046 mol, yield 80.2%, b.p.=115°-120° C.) as a colorless clear liquid. The structure was identified by the following data.
Quantity
11.5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
6.2 g
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

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